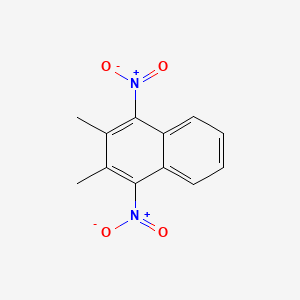![molecular formula C16H16S2 B14649164 2-([1,1'-Biphenyl]-4-yl)-1,3-dithiane CAS No. 54527-55-8](/img/structure/B14649164.png)
2-([1,1'-Biphenyl]-4-yl)-1,3-dithiane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-([1,1’-Biphenyl]-4-yl)-1,3-dithiane is an organic compound characterized by the presence of a biphenyl group attached to a dithiane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-([1,1’-Biphenyl]-4-yl)-1,3-dithiane typically involves the reaction of 4-bromobiphenyl with 1,3-dithiane under specific conditions. The Grignard reaction is often employed, where 4-bromobiphenyl reacts with magnesium in anhydrous ether to form the Grignard reagent, which subsequently reacts with 1,3-dithiane .
Industrial Production Methods: Industrial production of this compound may involve large-scale Grignard reactions, ensuring the reaction conditions are meticulously controlled to achieve high yields and purity. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 2-([1,1’-Biphenyl]-4-yl)-1,3-dithiane undergoes various chemical reactions, including:
Oxidation: The dithiane moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The biphenyl group can be reduced under specific conditions.
Substitution: The compound can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like bromine or chlorine in the presence of a catalyst can facilitate substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced biphenyl derivatives.
Substitution: Halogenated biphenyl derivatives.
Scientific Research Applications
2-([1,1’-Biphenyl]-4-yl)-1,3-dithiane has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Mechanism of Action
The mechanism of action of 2-([1,1’-Biphenyl]-4-yl)-1,3-dithiane involves its interaction with specific molecular targets. The biphenyl group can engage in π-π interactions with aromatic residues in proteins, while the dithiane moiety can form covalent bonds with nucleophilic sites. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Biphenyl: A simpler analog without the dithiane moiety.
1,3-Dithiane: Lacks the biphenyl group but shares the dithiane structure.
2,2’-Dibromobiphenyl: Contains bromine substituents instead of the dithiane group.
Uniqueness: 2-([1,1’-Biphenyl]-4-yl)-1,3-dithiane is unique due to the combination of the biphenyl and dithiane moieties, which confer distinct chemical reactivity and potential applications. The presence of both aromatic and sulfur-containing groups allows for versatile interactions in chemical and biological systems.
Properties
CAS No. |
54527-55-8 |
|---|---|
Molecular Formula |
C16H16S2 |
Molecular Weight |
272.4 g/mol |
IUPAC Name |
2-(4-phenylphenyl)-1,3-dithiane |
InChI |
InChI=1S/C16H16S2/c1-2-5-13(6-3-1)14-7-9-15(10-8-14)16-17-11-4-12-18-16/h1-3,5-10,16H,4,11-12H2 |
InChI Key |
NNNDWNVTLKPUSU-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC(SC1)C2=CC=C(C=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


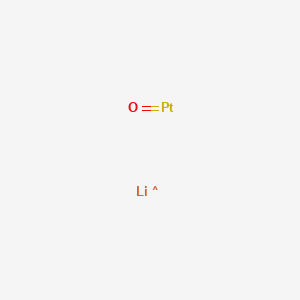
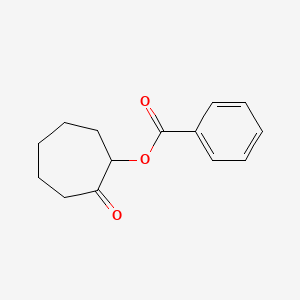
![Acetamide, N-[[[4-(dimethylamino)phenyl]amino]carbonyl]-2-mercapto-](/img/structure/B14649102.png)
![4-Methyl-6-[(E)-(pyridin-2-yl)diazenyl]benzene-1,3-diamine](/img/structure/B14649108.png)
![N,N,2-Trimethyl-5-[(E)-(pyrrolidin-1-yl)diazenyl]benzene-1-sulfonamide](/img/structure/B14649114.png)
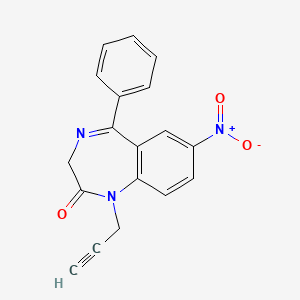
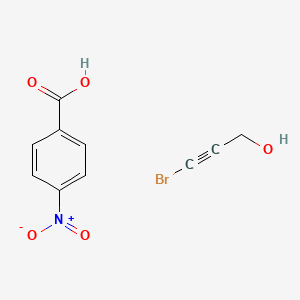
![2H-Pyrido[3,2-e][1,3]thiazine-2,4(3H)-dione](/img/structure/B14649142.png)
![1,2-Dioxaspiro[2.5]octane](/img/structure/B14649148.png)
![1-(2-Chlorophenyl)-1,2,3,5-tetrahydro-4H-pyridazino[4,5-b]indol-4-one](/img/structure/B14649151.png)

